5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid
Description
5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1517011-20-9) is a pyrrole derivative characterized by a carboxylic acid group at position 2 of the pyrrole ring and a substituted phenyl group at position 3. The phenyl substituent consists of an isopropoxy group at the para position and a methyl group at the meta position (Figure 1). This compound is primarily utilized in research settings, with commercial availability noted in chemical catalogs at ≥97% purity . Its solubility in aqueous solutions is relatively low (0.0849 mg/mL; 0.000346 mol/L), which may influence its applicability in biological assays .
Properties
IUPAC Name |
5-(3-methyl-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)19-14-7-4-11(8-10(14)3)12-5-6-13(16-12)15(17)18/h4-9,16H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHASIOAUEYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(N2)C(=O)O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-isopropoxy-3-methylphenylboronic acid with a suitable pyrrole derivative under specific conditions. The reaction often requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid, highlighting differences in substituents, molecular weights, and functional properties:
Quorum Sensing Inhibition (QSI)
- The isopropoxy and methyl groups may enhance membrane permeability compared to unsubstituted derivatives.
Bactericidal vs. Anti-Virulence Effects
- Docosanoic Acid: A fatty acid co-isolated with pyrrole derivatives exhibited bactericidal effects (reducing P. aeruginosa viability by 2 logs at 1 mg/mL) .
- 1H-Pyrrole-2-carboxylic Acid : Selectively inhibited QS without bactericidal activity, highlighting the role of the pyrrole-carboxylic acid scaffold in targeting virulence .
Solubility and Physicochemical Properties
- The target compound’s low solubility (0.0849 mg/mL) contrasts with more polar derivatives like 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylic acid, which may exhibit improved aqueous compatibility due to the cyano group .
Biological Activity
5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid, with the CAS number 1517011-20-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C₁₅H₁₇NO₃
- Molecular Weight: 259.3 g/mol
- Structure: The compound features a pyrrole ring substituted with an isopropoxy group and a carboxylic acid functional group.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its anti-inflammatory and antimicrobial properties. Below are some notable findings:
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole-2-carboxylic acids exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential, particularly against pathogenic bacteria. One study highlighted the quorum-sensing inhibiting activity of related pyrrole compounds, suggesting that these compounds could interfere with bacterial communication systems, thereby reducing virulence in pathogens like Pseudomonas aeruginosa .
Study on Structure-Activity Relationship (SAR)
A comprehensive study focused on the structure-activity relationship of pyrrole derivatives revealed that modifications to the pyrrole ring significantly influence biological activity. For instance, substituents that enhance electron-withdrawing properties were found to improve the anti-TB activity of similar compounds .
| Compound | Modification | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| Base Compound | None | >64 | >64 |
| Modified Compound 1 | Addition of bulky group | <0.016 | >64 |
| Modified Compound 2 | Electron-withdrawing substituent | <0.016 | >64 |
In Vivo Efficacy
In vivo studies have demonstrated that certain pyrrole derivatives exhibit low toxicity while maintaining potent biological activities. For example, compounds designed based on the crystal structure of targets like MmpL3 showed promising results against drug-resistant strains of Mycobacterium tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
